7-Hydroxy-3-(2-methoxyphenyl)-8-[(4-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one
Description
This compound is a benzopyran-4-one derivative classified under isoflavones. Its structure features a 7-hydroxy group, a 3-(2-methoxyphenyl) substituent, and an 8-[(4-methylpiperidin-1-yl)methyl] side chain .
Properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-9-11-24(12-10-15)13-18-20(25)8-7-17-22(26)19(14-28-23(17)18)16-5-3-4-6-21(16)27-2/h3-8,14-15,25H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPBHKKCKVWICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Hydroxy-3-(2-methoxyphenyl)-8-[(4-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one, a flavonoid derivative, exhibits a range of biological activities due to its unique chemical structure. This compound belongs to the class of chromenone derivatives, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure
The compound features a chromen-4-one backbone with several functional groups:
- Hydroxyl group at the 7-position
- Methoxy group at the 3-position
- Piperidine moiety at the 8-position
This structural complexity contributes to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Antioxidant Activity
Flavonoids are well-documented for their antioxidant properties. The presence of hydroxyl and methoxy groups in this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Research indicates that similar compounds can inhibit lipid peroxidation and may contribute to cellular defense mechanisms against oxidative damage.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Anticancer Activity
Chromone derivatives have shown promise in cancer therapy. The piperidine moiety is particularly interesting as compounds containing this structure often demonstrate cytotoxic effects against various cancer cell lines. Studies indicate that 7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one may induce apoptosis in cancer cells through mechanisms that involve the modulation of signaling pathways related to cell survival and proliferation .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymes : It may inhibit key enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : The compound could influence pathways like NF-kB and MAPK, which are critical in inflammation and cancer progression.
- Interaction with Biomolecules : Binding studies with proteins such as bovine serum albumin (BSA) have shown that this compound can effectively interact with biomolecules, potentially altering their function .
Case Studies
Recent studies have evaluated the efficacy of similar compounds in various biological assays:
- Antioxidant Studies : Research demonstrated that flavonoids with similar structures exhibited significant radical scavenging activity, suggesting that this compound could offer protective benefits against oxidative stress-related diseases.
- Cytotoxicity Assays : In vitro studies have shown that derivatives of chromenone can induce apoptosis in cancer cell lines, indicating potential for therapeutic development in oncology .
- Inflammation Models : Animal models treated with flavonoid derivatives showed a marked reduction in inflammation markers, supporting the hypothesis that this compound may possess anti-inflammatory properties.
Comparative Analysis
To better understand the uniqueness of 7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Rohitukine | Similar chromenone structure but different functional groups | Known for cyclin-dependent kinase inhibition |
| 7-Hydroxyflavone | Lacks the piperidine moiety but has similar antioxidant properties | Commonly studied for neuroprotective effects |
| 6-Hydroxyflavone | Similar flavonoid backbone but different substitution pattern | Exhibits strong anti-inflammatory activity |
This table highlights how specific substituents on the chromenone backbone may confer distinct biological activities not present in other compounds.
Comparison with Similar Compounds
Substituent Variations at Position 3 and 8
The 3-position (aryl group) and 8-position (amine-containing side chain) are critical for biological activity. Key analogues include:
Key Observations :
- Position 3 : Methoxy or hydroxy groups on the phenyl ring influence electron distribution and hydrogen-bonding capacity. The 2-methoxyphenyl group in the target compound may confer unique steric or electronic effects compared to 4-substituted analogues .
- Position 8 : Piperidine/piperazine derivatives enhance lipophilicity (logP ~2–3), while glucosyl groups (e.g., puerarin) increase polarity, reducing cell membrane permeability but improving solubility .
Physicochemical Properties
Implications :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
